molecular formula C25H26N4O2 B11524705 4-tert-butyl-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide

4-tert-butyl-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11524705
M. Wt: 414.5 g/mol
InChI Key: FZLCRXVVDVJVLD-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzamide family and features a benzotriazole moiety, which is often associated with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole coreThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity starting materials and advanced purification techniques is crucial to obtain the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides .

Scientific Research Applications

4-TERT-BUTYL-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-TERT-BUTYL-N-(4-ETHOXYPHENYL)BENZAMIDE
  • 4-TERT-BUTYL-N-(2-ETHYLPHENYL)BENZAMIDE
  • 4-TERT-BUTYL-N-(2-METHOXYPHENYL)BENZAMIDE

Uniqueness

Compared to similar compounds, 4-TERT-BUTYL-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE stands out due to its benzotriazole moiety, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C25H26N4O2/c1-5-31-21-13-11-20(12-14-21)29-27-22-15-10-19(16-23(22)28-29)26-24(30)17-6-8-18(9-7-17)25(2,3)4/h6-16H,5H2,1-4H3,(H,26,30)

InChI Key

FZLCRXVVDVJVLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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